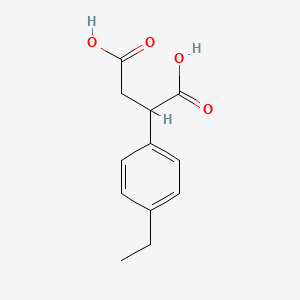

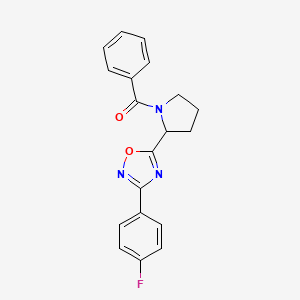

2-(4-Ethylphenyl)succinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Ethylphenyl)succinic acid” is a derivative of succinic acid, which is a dicarboxylic acid widely distributed in almost all plant and animal tissues . Succinic acid plays a significant role in intermediary metabolism . The “2-(4-Ethylphenyl)” part suggests that an ethylphenyl group is attached to the second carbon of the succinic acid .

Chemical Reactions Analysis

Succinic acid can be esterified with ethanol through a consecutive reaction to yield diethyl succinate (DES), which had different physico-chemical properties which helped in its purification . The exact chemical reactions involving “this compound” are not specified in the available resources.Physical And Chemical Properties Analysis

Succinic acid is a colorless crystalline solid, soluble in water, with a melting point of 185–187° C (365–369° F) . The physical and chemical properties of “this compound” would be influenced by the addition of the “2-(4-Ethylphenyl)” group .Applications De Recherche Scientifique

Succinic Acid Production and Applications Succinic acid, a derivative of which is 2-(4-Ethylphenyl)succinic acid, is a pivotal compound in the biotechnological and industrial sectors. It's a four-carbon dicarboxylic acid widely recognized for its utility as a precursor for many industrially relevant chemicals. Its applications span across the food, chemical, pharmaceutical industries, and more. The interest in succinic acid has surged due to its potential as a sustainable alternative to petrochemically derived products. Several studies have highlighted advancements in producing succinic acid from renewable resources through metabolic and fermentative strategies, thereby contributing to sustainable development (Jiang et al., 2017).

Succinic Acid in Energy Applications In the realm of energy, succinic acid derivatives like this compound show promise. Research indicates that dicarboxylic acid compounds, such as succinic acid, can function as efficient electrolyte additives in alkaline ethylene glycol solutions for aluminium-air batteries. These compounds have been demonstrated to reduce the hydrogen gas evolution rate of commercial AA5052 aluminium alloy anodes, thereby enhancing the battery's discharge performance and overall efficiency (Wang et al., 2015).

Catalytic and Industrial Chemical Applications Furthermore, succinic acid and its derivatives are extensively used in various industrial applications, including the manufacturing of cosmetics, food products, pharmaceuticals, polymers, and other chemicals. The conversion of biomass-based materials into renewable building block chemicals like succinic acid showcases a greener approach to industrial chemical production. This conversion is pivotal for achieving sustainable and environmentally friendly manufacturing processes (Choudhary et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethylphenyl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-8-3-5-9(6-4-8)10(12(15)16)7-11(13)14/h3-6,10H,2,7H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAOWPAATTZDQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B2649032.png)

![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)

![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)

![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)